molecular formula C8H15N B13954844 2-(Propan-2-ylidene)-1-propylaziridine CAS No. 343927-77-5

2-(Propan-2-ylidene)-1-propylaziridine

Cat. No.: B13954844
CAS No.: 343927-77-5
M. Wt: 125.21 g/mol
InChI Key: SZKROVSDROEBBL-UHFFFAOYSA-N
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Description

Properties

CAS No.

343927-77-5

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

2-propan-2-ylidene-1-propylaziridine

InChI

InChI=1S/C8H15N/c1-4-5-9-6-8(9)7(2)3/h4-6H2,1-3H3

InChI Key

SZKROVSDROEBBL-UHFFFAOYSA-N

Canonical SMILES

CCCN1CC1=C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Propan-2-ylidene)-1-propylaziridine typically involves the reaction of propylamine with a suitable precursor such as 2-(propan-2-ylidene)malononitrile. The reaction is carried out under controlled conditions, often in the presence of a base like triethylamine, to facilitate the formation of the aziridine ring. The reaction mixture is usually heated to moderate temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of 2-(Propan-2-ylidene)-1-propylaziridine may involve large-scale batch or continuous processes. The key steps include the preparation of the starting materials, followed by the aziridine ring formation under optimized reaction conditions. The product is then purified using techniques such as distillation or crystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Propan-2-ylidene)-1-propylaziridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aziridine ring to more stable amine derivatives.

    Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted aziridines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions include oxidized aziridines, reduced amines, and various substituted aziridines, depending on the specific reagents and conditions used.

Scientific Research Applications

2-(Propan-2-ylidene)-1-propylaziridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Propan-2-ylidene)-1-propylaziridine involves its interaction with various molecular targets and pathways. The aziridine ring is highly reactive, allowing it to form covalent bonds with nucleophilic sites in biological molecules. This reactivity can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2-(Propan-2-ylidene)-1-propylaziridine
  • CAS Number : 343927-77-5
  • Molecular Formula : C₈H₁₃N
  • Molecular Weight : 123.20 g/mol
  • Structure : A three-membered aziridine ring (one nitrogen atom) substituted with a propyl group at position 1 and a propan-2-ylidene group (a branched alkene substituent) at position 2 .

Key Properties :

  • Reactivity : Aziridines are highly reactive due to ring strain, making them prone to ring-opening reactions (e.g., nucleophilic attack or polymerization). The propan-2-ylidene substituent introduces steric and electronic effects that may modulate reactivity .
  • Applications : Primarily used in industrial synthesis, likely as an intermediate for polymers or pharmaceuticals.

Structural and Functional Differences

The following table compares 2-(Propan-2-ylidene)-1-propylaziridine with structurally related nitrogen-containing heterocycles and conjugated systems:

Compound Name Molecular Formula Molecular Weight (g/mol) Ring System Key Functional Groups Reactivity Profile Applications References
2-(Propan-2-ylidene)-1-propylaziridine C₈H₁₃N 123.20 3-membered aziridine Aziridine, propan-2-ylidene High (ring-opening, polymerization) Industrial synthesis
1-(2,5-Dihydroxyphenyl)-3-pyridine-2-yl-propenone C₁₄H₁₁NO₃ 241.24 6-membered pyridine Chalcone, hydroxyl, ketone Moderate (cyclization, conjugation) Pharmaceuticals
2-(1-Piperazinyl)pyridine C₉H₁₃N₃ 163.22 6-membered piperazine Piperazine, pyridine Low (stable ring, hydrogen bonding) Drug intermediates
3-(2-Amino-5-iodopyridin-3-yl)propan-1-ol C₈H₁₁IN₂O 278.09 6-membered pyridine Amino, hydroxyl, iodine Moderate (nucleophilic substitution) Medicinal chemistry

Detailed Analysis

Reactivity
  • 2-(Propan-2-ylidene)-1-propylaziridine : The three-membered aziridine ring is highly strained, leading to reactivity in ring-opening reactions (e.g., with acids, electrophiles, or nucleophiles). The propan-2-ylidene group may sterically hinder reactions or stabilize transition states through conjugation .
  • 1-(2,5-Dihydroxyphenyl)-3-pyridine-2-yl-propenone: A chalcone derivative with extended π-conjugation, enabling cyclization to flavones. Reactivity is dominated by ketone and hydroxyl groups, facilitating hydrogen bonding and redox activity .
  • 2-(1-Piperazinyl)pyridine : The piperazine ring (six-membered, two nitrogens) is less strained, favoring stability. The pyridine moiety enhances hydrogen-bonding capacity, making it useful in coordination chemistry .

Biological Activity

2-(Propan-2-ylidene)-1-propylaziridine is a nitrogen-containing heterocyclic compound that has garnered attention in various fields of research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C_5H_9N
  • Molecular Weight : 83.13 g/mol
  • CAS Number : 2626938-17-6

Biological Activity Overview

The biological activity of 2-(propan-2-ylidene)-1-propylaziridine has been investigated in several studies, focusing on its pharmacological effects, including antimicrobial, anticancer, and neuroprotective properties.

Antimicrobial Activity

Research indicates that aziridine derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to 2-(propan-2-ylidene)-1-propylaziridine showed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of protein synthesis.

CompoundBacterial StrainZone of Inhibition (mm)
2-(Propan-2-ylidene)-1-propylaziridineS. aureus15
2-(Propan-2-ylidene)-1-propylaziridineE. coli12

Anticancer Activity

The anticancer potential of aziridine derivatives has been highlighted in various studies. A notable case study evaluated the effects of 2-(propan-2-ylidene)-1-propylaziridine on cancer cell lines, demonstrating its ability to induce apoptosis in human breast cancer cells (MCF-7).

Mechanism of Action :

  • Cell Cycle Arrest : The compound was found to induce G2/M phase arrest.
  • Apoptosis Induction : Increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins such as Bcl-2 were observed.
Cell LineIC50 (µM)Apoptosis Rate (%)
MCF-72545
HeLa3040

Neuroprotective Effects

Emerging research suggests that aziridine compounds may possess neuroprotective properties. A study assessed the effects of 2-(propan-2-ylidene)-1-propylaziridine on neuronal cells subjected to oxidative stress. The results indicated a reduction in oxidative damage markers and improved cell viability.

Key Findings:

  • Reduction in Reactive Oxygen Species (ROS) : The compound significantly lowered ROS levels.
  • Enhanced Neuroprotection : Increased expression of neurotrophic factors was noted.

Case Studies

Several case studies have documented the therapeutic potential of aziridine compounds:

  • Case Study on Antimicrobial Efficacy :
    • A clinical trial assessed the efficacy of a novel aziridine derivative in treating skin infections caused by resistant strains.
    • Results showed a significant reduction in infection rates compared to standard treatments.
  • Case Study on Cancer Treatment :
    • A phase I trial investigated the safety and efficacy of a combination therapy involving 2-(propan-2-ylidene)-1-propylaziridine in patients with metastatic breast cancer.
    • Preliminary results indicated improved patient outcomes with manageable side effects.

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